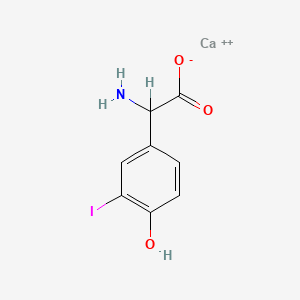

3-Iodo-L-tyrosine calcium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7681-60-9 |

|---|---|

Molecular Formula |

C8H7CaINO3+ |

Molecular Weight |

332.13 g/mol |

IUPAC Name |

calcium;2-amino-2-(4-hydroxy-3-iodophenyl)acetate |

InChI |

InChI=1S/C8H8INO3.Ca/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+2/p-1 |

InChI Key |

ZEXUVOVLENOFRC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)[O-])N)I)O.[Ca+2] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 3 Iodo L Tyrosine and Its Analogues

Direct Iodination Methods for L-Tyrosine Synthesis

Direct iodination of the L-tyrosine aromatic ring is a common and effective method for synthesizing 3-iodo-L-tyrosine. This electrophilic aromatic substitution reaction targets the positions ortho to the hydroxyl group, which are activated towards substitution. The success of this method hinges on the choice of iodinating agent and the precise control of reaction conditions to achieve the desired regioselectivity.

A variety of iodine-containing reagents can be employed for the direct iodination of L-tyrosine. These reagents differ in their reactivity and handling requirements, allowing for flexibility in synthetic design.

One of the most straightforward methods involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Oxidizing agents such as hydrogen peroxide or chloramine-T are used to generate a more electrophilic iodine species, which is the active iodinating agent. mdpi.comnih.gov For instance, the combination of potassium iodide and hydrogen peroxide under appropriate acid-base conditions can be used to iodinate the benzene (B151609) ring of tyrosine. iodobenzene.ltd

Another widely used class of reagents is N-halosuccinimides, such as N-iodosuccinimide (NIS). researchgate.net These reagents are relatively stable and their reactivity can be controlled by the choice of catalysts, solvents, and substrates. mdpi.com Solid-state iodination using NIS at room temperature has been shown to be a high-yielding and selective method. researchgate.net

Iodo-Gen®, the commercial name for 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril, is a popular solid-phase iodination reagent. thermofisher.comgbiosciences.com Its insolubility in aqueous media allows for a gentle and easily controlled iodination of tyrosine residues in proteins and peptides, as the reaction can be stopped by simply removing the solution from the reagent-coated vessel. thermofisher.comgbiosciences.com High radioiodination yields of L-tyrosine have been achieved using Iodo-Gen® in a heterogeneous aqueous system. nih.gov

Other reagents include bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄), which has been found to react almost instantly and selectively with tyrosine-containing peptides to form diiodinated species. upf.edu The table below summarizes some of the common iodine-containing reagents used for the synthesis of 3-iodo-L-tyrosine.

| Reagent | Typical Oxidizing Agent/Conditions | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂), Chloramine-T | Classic method, requires activation. | mdpi.comnih.gov |

| N-Iodosuccinimide (NIS) | Used directly or with a catalyst | Stable, controllable reactivity. | mdpi.comresearchgate.net |

| Iodo-Gen® | Solid-phase reagent | Gentle, easy to control, high yields. | thermofisher.comgbiosciences.comnih.gov |

| IPy₂BF₄ | Used directly | Highly reactive, selective for tyrosine. | upf.edu |

| Potassium Iodide (KI) / Hydrogen Peroxide (H₂O₂) | H₂O₂ acts as the oxidant | Effective under controlled pH. | iodobenzene.ltd |

Achieving regioselectivity in the iodination of L-tyrosine is crucial for obtaining the desired product, whether it be 3-monoiodotyrosine or 3,5-diiodotyrosine. The reaction conditions, including pH, stoichiometry, and the presence of catalysts, play a significant role in controlling the outcome.

The pH of the reaction medium is a critical factor. The primary site of iodination is the tyrosine residue; however, if the pH exceeds 8.5, the secondary site on the imidazole (B134444) ring of histidine can also be iodinated. nih.gov For the iodination of tyrosine itself, a pH of approximately 7.0–7.5 is often used. mdpi.com

The stoichiometry of the iodinating reagent relative to L-tyrosine determines the degree of iodination. The formation of the monoiodo compound occurs first, and the diiodo derivative is formed upon the addition of larger amounts of iodine. researchgate.net Careful control of the molar ratio of the reagents is therefore essential to favor the formation of 3-iodo-L-tyrosine over 3,5-diiodo-L-tyrosine.

Catalysts can also be used to enhance the regioselectivity and yield of the reaction. For example, the use of silver sulfate (B86663) (Ag₂SO₄) as a catalyst in the iodination of a protected tyrosine derivative with I₂ in methanol (B129727) has been shown to be effective. researchgate.net Optimization of such reactions can involve adjusting the temperature and the amount of catalyst to maximize the yield of the desired mono-iodinated product. researchgate.net

Phase transfer catalysis offers another approach to control regioselectivity. iodobenzene.ltd A "liquid membrane" system, consisting of an aqueous source phase, a dichloroethane membrane containing a crown ether, and an aqueous receiving phase with tyrosine, has been used to achieve a 100% yield of monoiodotyrosine. researchgate.net This method relies on the formation of a specific complex that controls the delivery of the iodinating species to the reaction interface. researchgate.net

Protecting Group Chemistry in 3-Iodo-L-Tyrosine Synthesis

The presence of multiple reactive functional groups in L-tyrosine—the amino group, the carboxyl group, and the phenolic hydroxyl group—necessitates the use of protecting groups to achieve selective modifications. Protecting group chemistry is therefore a cornerstone of 3-iodo-L-tyrosine synthesis and its subsequent derivatization.

Protecting the amino group is a common first step in the synthesis of 3-iodo-L-tyrosine derivatives to prevent unwanted side reactions during iodination or other transformations. The most frequently used N-protecting groups in peptide chemistry, the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups, are also employed here.

The carboxylic acid group of L-tyrosine is often protected as an ester, most commonly a methyl ester, to prevent its interference in subsequent reactions. The synthesis of 3-iodo-L-tyrosine methyl ester is a key step for creating derivatives used in various applications. iodobenzene.ltd

Esterification can be achieved by reacting L-tyrosine or its N-protected derivative with methanol in the presence of an esterification reagent. iodobenzene.ltd Thionyl chloride in methanol is a common method for this transformation. mdpi.com Alternatively, reagents like dimethyl sulfate can be used. iodobenzene.ltd The resulting methyl ester can then be carried through the iodination step and other modifications before being saponified to regenerate the free carboxylic acid if needed.

Orthogonal protection strategies are highly valuable in the synthesis of complex molecules derived from 3-iodo-L-tyrosine. This approach allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications.

A classic example of an orthogonal protection scheme involves the use of an Fmoc group for N-protection and a tert-butyl (tBu) group for the protection of the phenolic hydroxyl or carboxyl group. The Fmoc group can be removed with a base, while the tBu group is cleaved with an acid. researchgate.net This strategy has been successfully applied to the synthesis of Fmoc/O-tBu protected iodotyrosine, which can then be used in Suzuki-Miyaura cross-coupling reactions to create novel bi-aryl tyrosine derivatives. researchgate.net

Another protecting group used for the phenolic hydroxyl of tyrosine is the methoxymethyl (MOM) ether. A method has been developed for the synthesis of 3-iodo-N-protected-L-tyrosine methyl ester that involves the removal of a MOM protecting group under a hydrogen atmosphere catalyzed by palladium. google.com This deprotection method is advantageous as it avoids the use of strong acids that could affect other sensitive groups in the molecule. google.com The table below outlines some orthogonal protecting group strategies.

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| Amino Group | Fmoc | Base (e.g., Piperidine) | Acid-labile groups (e.g., Boc, tBu) | researchgate.netsmolecule.com |

| Amino Group | Boc | Acid (e.g., TFA) | Base-labile groups (e.g., Fmoc) | nih.gov |

| Carboxyl Group | Methyl Ester | Base (Saponification) | Acid-labile groups | iodobenzene.ltd |

| Phenolic Hydroxyl | tert-Butyl (tBu) Ether | Acid (e.g., TFA) | Base-labile groups (e.g., Fmoc) | researchgate.net |

| Phenolic Hydroxyl | Methoxymethyl (MOM) Ether | Catalytic Hydrogenolysis (Pd/H₂) | Acid and base stable groups | google.com |

Advanced Synthetic Approaches for Specific Research Applications

Advanced synthetic methodologies have been developed to modify 3-iodo-L-tyrosine and its parent compound, L-tyrosine, for a range of specialized research applications. These strategies enable the introduction of reporter groups, site-specific incorporation into proteins, and isotopic labeling for detailed mechanistic and structural studies.

The development of fluorescently tagged L-tyrosine derivatives is crucial for investigating biological processes such as protein interactions, folding, and cellular imaging. acs.orgacs.org While natural aromatic amino acids like L-tyrosine have intrinsic fluorescence, their optical properties are often suboptimal for detailed studies. rsc.org To overcome these limitations, researchers have focused on synthesizing novel fluorescent unnatural amino acids (UAAs) by either attaching known fluorophores to an amino acid or constructing a new chromophore on a natural amino acid scaffold. nih.gov

A key strategy involves extending the π-conjugation of the L-tyrosine side chain. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for this purpose. rsc.orgresearchgate.net For instance, a series of fluorescent UAAs with stilbene (B7821643) and meta-phenylenevinylene backbones have been synthesized from protected 3,5-diiodo-L-tyrosine. nih.govresearchgate.net This was achieved through a palladium-catalyzed Heck coupling with various styrene (B11656) analogs. nih.govrsc.org This approach allows for the creation of fluorophores with a wide range of emission wavelengths, from blue to near-infrared. rsc.org

Another approach involves the synthesis of conformationally rigid tyrosine analogues to enhance fluorescent properties. acs.org Dibenzofuran (B1670420) α-amino acids, for example, have been synthesized from L-tyrosine derivatives. acs.orgacs.org One synthetic route involves the ortho-arylation of a protected tyrosine, followed by a Pd(II)-catalyzed C(sp²)–H activation and C–O cyclization to form the dibenzofuran core. acs.orgacs.org These rigid mimics exhibit improved fluorescent properties compared to the parent amino acid and have been used as Förster Resonance Energy Transfer (FRET) donors to monitor peptide hydrolysis. acs.org

The following table summarizes synthetic strategies for fluorescent L-tyrosine derivatives.

Table 1: Synthetic Strategies for Fluorescent L-Tyrosine Derivatives| Strategy | Starting Material | Key Reaction | Resulting Derivative | Application | Reference |

|---|---|---|---|---|---|

| π-Conjugation Extension | 3,5-diiodo-L-tyrosine | Palladium-catalyzed Heck coupling | Stilbene and meta-phenylenevinylene UAAs | Probing biological functions, pH sensing | nih.gov, rsc.org |

| Rigid Analogue Synthesis | L-tyrosine derivative | Pd(II)-catalyzed C-O cyclization | Dibenzofuran α-amino acids | FRET-based assays, peptide hydrolysis monitoring | acs.org, acs.org |

| Polyaromatic Group Attachment | L-tyrosine derivative | Copper-catalyzed C-O bond coupling | Pyrene and biphenyl (B1667301) fluorophores | FRET experiments, fluorescent tags | rsc.org, acs.org |

The site-specific incorporation of unnatural amino acids, such as 3-iodo-L-tyrosine, into proteins provides a powerful tool for studying protein structure and function. nih.govcapes.gov.br This is achieved by expanding the genetic code of an organism to assign a codon, typically the amber stop codon (UAG), to the unnatural amino acid. nih.gov This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that does not cross-react with the host cell's endogenous translational machinery. nih.gov

For 3-iodo-L-tyrosine, researchers have engineered tyrosyl-tRNA synthetase (TyrRS) to preferentially recognize it over the natural L-tyrosine. pnas.org The wild-type TyrRS from both prokaryotes and eukaryotes does not typically recognize 3-iodo-L-tyrosine due to the bulky iodine atom. pnas.orgnih.gov By mutating key residues in the L-tyrosine binding site of Escherichia coli TyrRS (e.g., Y37V and Q195C), a variant was created that is specific for 3-iodo-L-tyrosine. pnas.orgresearchgate.net Similarly, TyrRS from Methanocaldococcus jannaschii has been engineered for this purpose. researchgate.netebi.ac.uk

This engineered TyrRS, along with a corresponding amber suppressor tRNA (tRNATyr), constitutes the orthogonal pair. nih.govresearchgate.net When the genes for this pair are introduced into a host system along with a target gene containing an amber codon at the desired position, and 3-iodo-L-tyrosine is supplied in the growth medium, the full-length protein containing the unnatural amino acid is produced. nih.gov

This methodology has been successfully implemented in various systems:

E. coli : A cell-based system in E. coli has been developed to produce proteins containing 3-iodo-L-tyrosine, which is particularly useful for protein crystallography studies utilizing single-wavelength anomalous dispersion (SAD) phasing. capes.gov.brresearchgate.netebi.ac.uk

Mammalian Cells : The site-specific incorporation of 3-iodo-L-tyrosine has been achieved in mammalian cells by expressing a bacterial pair of an amber suppressor tRNA and a specific aminoacyl-tRNA synthetase. nih.govnih.gov For instance, a heterologous pair of E. coli TyrRS and Bacillus stearothermophilus suppressor tRNATyr has been shown to be effective. nih.govresearchgate.net

Insect Cells : An insect cell-based system using Drosophila melanogaster Schneider 2 (S2) cells has been developed for incorporating 3-iodo-L-tyrosine. nih.gov This system utilizes a variant of E. coli TyrRS and a prokaryotic amber suppressor tRNATyr. nih.gov

Cell-Free Systems : Wheat germ cell-free translation systems have been used to produce proteins containing 3-iodo-L-tyrosine at specific sites. pnas.orgpnas.org This approach offers a convenient method for producing alloproteins, although yields may be limited compared to cell-based systems. pnas.org

Table 2: Engineered Systems for Genetic Encoding of 3-Iodo-L-Tyrosine

| Host System | Key Components | Application | Reference |

|---|---|---|---|

| Escherichia coli | Engineered M. jannaschii or E. coli TyrRS, Suppressor tRNA | Protein structure determination (SAD phasing) | researchgate.net, oup.com |

| Mammalian Cells (e.g., CHO) | E. coli TyrRS variant, B. stearothermophilus suppressor tRNATyr | Studying protein structure and function in mammalian context | nih.gov, nih.gov, researchgate.net |

| Insect Cells (D. melanogaster S2) | E. coli TyrRS variant, Prokaryotic suppressor tRNATyr | High-yield production of recombinant proteins | nih.gov |

| Wheat Germ Cell-Free System | E. coli TyrRS variant, E. coli suppressor tRNATyr | In vitro synthesis of alloproteins | pnas.org, pnas.org |

Isotopically labeled amino acids, particularly those containing deuterium (B1214612), are invaluable tools for a variety of research applications, including metabolic tracing, protein synthesis research, and quantitative mass spectrometry. The synthesis of deuterated analogues of 3-iodo-L-tyrosine allows for detailed investigation of enzymatic reaction mechanisms through the study of kinetic isotope effects (KIE). nih.govd-nb.info

A direct method for synthesizing deuterated halogenated L-tyrosine derivatives involves a microwave-assisted, acid-catalyzed isotope exchange. researchgate.net This technique has been successfully used to synthesize 3'-iodo-[2',5'-2H2]-L-tyrosine. researchgate.netiaea.org The process involves the isotope exchange between 3'-iodo-L-tyrosine and heavy water (D₂O) under acidic conditions, with microwave irradiation enhancing the reaction rate. researchgate.net This method has also been applied to other halogenated tyrosines, yielding 3'-fluoro-[5'-2H]- and 3'-chloro-[5'-2H]-L-tyrosine. researchgate.net The degree of deuterium incorporation can be significant, reaching up to 70% for the iodo-derivative. dntb.gov.ua

More general methods for deuterating L-tyrosine can also be adapted. For example, isotope exchange between L-tyrosine and D₂O under elevated temperatures and acidic catalysis introduces deuterium specifically at the ortho positions (3' and 5') relative to the hydroxyl group. nih.govd-nb.info

These deuterated analogues are crucial for:

Mechanistic Studies : Elucidating the mechanisms of enzymatic reactions involving tyrosine and its derivatives. nih.govd-nb.info

Spectroscopic Studies : Mapping electron spin-density distributions in radicals using techniques like EPR spectroscopy, where selective deuteration helps in assigning hyperfine interactions. acs.org

Metabolic Flux Analysis : Tracing the metabolic fate of tyrosine in biological systems.

Table 3: Synthesis of Deuterated 3-Iodo-L-tyrosine

| Compound | Synthetic Method | Reagents | Deuterium Incorporation | Application | Reference |

|---|---|---|---|---|---|

| 3'-iodo-[2',5'-2H2]-L-tyrosine | Microwave-assisted acid-catalyzed isotope exchange | 3'-iodo-L-tyrosine, Heavy water (D₂O) | ~70% at 2' and 5' positions | Isotope labeling studies, Mechanistic studies | researchgate.net, iaea.org, dntb.gov.ua |

Enzymology and Biochemical Pathways of 3 Iodo L Tyrosine Metabolism

Iodotyrosine Deiodinase (IYD) / Iodotyrosine Dehalogenase 1 (DEHAL1) Mechanisms

Iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1 (DEHAL1), is the key enzyme that catalyzes the reductive deiodination of monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are byproducts of thyroid hormone synthesis. nih.govwikipedia.org By removing iodide from these tyrosine residues, IYD prevents the loss of this essential micronutrient and makes it available for reuse in hormone production. wikipedia.org Unlike the iodothyronine deiodinases that activate and deactivate thyroid hormones and rely on a selenocysteine (B57510) active site, IYD is a flavoprotein belonging to the NADH oxidase/flavin reductase superfamily and does not require selenocysteine for its catalytic activity. wikipedia.orgnih.gov

IYD is a transmembrane protein that functions as a domain-swapped homodimer. wikipedia.org The N-terminus serves as a membrane anchor, while the bulk of the enzyme, the catalytic domain, resides in the cytosol. wikipedia.orgnih.gov The dimer interface is crucial for function, as it forms two equivalent active sites, with each site composed of residues contributed by both subunits. wikipedia.orgnih.gov This structural arrangement necessitates subunit association for catalytic activity. wikipedia.org

X-ray crystallography has provided detailed insights into the structure of IYD and its interaction with substrates. Studies of the murine enzyme have yielded high-resolution structures of the apoenzyme (PDB: 3GB5, 4TTB) and co-crystals with substrates like 3-iodo-L-tyrosine (monoiodotyrosine, MIT) (PDB: 4TTC, 6Q1L, 6TYK) and 3,5-diiodo-L-tyrosine (DIT). nih.govrcsb.orgwwpdb.orgwwpdb.org These studies reveal that IYD adopts the characteristic α-β fold common to the NADH oxidase/flavin reductase superfamily. wikipedia.orgnih.gov

The active site is located within a cavity at the dimer interface. nih.gov In the presence of a substrate like MIT, the ligand is positioned directly over the isoalloxazine ring of the flavin mononucleotide (FMN) cofactor. The complex is stabilized by a network of interactions, including aromatic stacking between the substrate's phenyl ring and the flavin ring, and numerous hydrogen bonds. nih.gov Key residues from both subunits contribute to substrate binding, with side chains of amino acids such as glutamate, tyrosine, and lysine (B10760008) interacting directly with the zwitterionic portion of the iodotyrosine substrate. rsc.org The carbon-iodine bond of the substrate is precisely oriented over the reactive C4a-N5 region of the FMN, a position that facilitates the subsequent electron transfer required for deiodination. nih.govrcsb.org

| PDB ID | Enzyme State | Ligand(s) | Resolution (Å) | Key Findings |

| 4TTB | Apoenzyme (open conformation) | FMN | 2.00 | Reveals the structure with a disordered active site lid. wikipedia.org |

| 4TTC | Substrate-bound (closed conformation) | FMN, 3-Iodo-L-tyrosine (MIT) | 2.45 | Shows the ordering of the active site lid upon substrate binding, sequestering the active site. nih.govnih.gov |

| 3GB5 | Apoenzyme | FMN | 2.00 | Early crystal structure of the murine IYD catalytic domain. rcsb.org |

| 6TYK | Semiquinone form | FMN, 3-Iodo-L-tyrosine (MIT) | - | Provides a structural view of a key catalytic intermediate state. wwpdb.org |

A defining structural feature of IYD is a dynamic "active site lid". nih.govnih.gov Crystallographic data shows that in the absence of a substrate, this region—comprising a helix-turn-helix or helix-linker-helix motif (residues ~161–178 in mouse IYD)—is flexible and disordered. nih.govnih.gov

Upon substrate binding, this lid undergoes a significant conformational change, becoming a well-ordered structure that closes over the active site. nih.govnih.gov This induced-fit mechanism serves to shield the bound substrate and the FMN cofactor from the surrounding solvent, creating a protected environment for the reductive dehalogenation reaction. nih.govresearchgate.net The stabilization of this closed conformation is critical for catalysis; ligands that are unable to properly engage the lid and induce its closure are not effectively dehalogenated. nih.govresearchgate.net NMR spectroscopy studies have confirmed that this lid closure is a dynamic process and that the ordering of the lid is directly correlated with ligand binding. nih.gov This structural change is a key determinant of the enzyme's substrate specificity and catalytic competence. nih.govnih.gov

Flavin mononucleotide (FMN) is the essential, non-covalently bound cofactor in IYD, and it is located at the heart of the active site at the dimer interface. nih.govnih.gov Its role in reductive dehalogenation is unique among mammalian enzymes. nih.gov The isoalloxazine ring of FMN is the redox-active component. The substrate, 3-iodo-L-tyrosine, binds in close proximity, with its iodinated phenyl ring stacking against the flavin. nih.gov

Several specific interactions anchor the FMN and position the substrate for catalysis:

Hydrogen Bonding with Substrate: A crucial hydrogen bond forms between the 2'-hydroxyl group of the FMN's ribityl chain and the phenolic hydroxyl group of the iodotyrosine substrate. umd.eduresearchgate.net This interaction is thought to be important for proper substrate recognition and activation. umd.edu

Stabilization of Semiquinone Intermediate: A highly conserved threonine residue (T235 in mouse IYD) forms a hydrogen bond with the N5 atom of the flavin ring. nih.govrsc.org This interaction is critical for stabilizing the flavin semiquinone radical, a key intermediate formed during the one-electron transfer steps of the catalytic cycle. nih.govresearchgate.net

Protein-FMN Interactions: The FMN cofactor is held in place by numerous polar contacts with residues from both subunits of the enzyme dimer, ensuring its precise orientation relative to the substrate. nih.govnih.gov Recent computational studies highlight a "butterfly motion" of the isoalloxazine ring during the catalytic cycle, which is controlled by these protein interactions and influences substrate binding and lid closure. nih.govacs.org

The deiodination of 3-iodo-L-tyrosine by IYD is a reductive process that proceeds through a series of single-electron transfers, rather than a single two-electron (hydride) transfer. nih.gov The oxidized flavin (FMN) within the resting enzyme must first be reduced to its fully reduced hydroquinone (B1673460) state (FMNH₂) to initiate catalysis.

The catalytic reaction of IYD is dependent on NADPH as the ultimate source of reducing equivalents. wikipedia.orgoup.com However, purified IYD does not efficiently utilize NADPH directly, and its structure lacks a canonical NADPH-binding site, suggesting that other cellular components are required to shuttle electrons from NADPH to the enzyme's FMN cofactor. nih.govoup.com

Early studies on solubilized enzyme preparations indicated that an independent reductase is necessary to mediate this electron transfer. nih.gov It is proposed that an ancillary enzyme, such as a ferredoxin reductase, transfers electrons from NADPH to an electron carrier, which in turn reduces the IYD-bound FMN. oup.com Experiments have shown that the reaction can be reconstituted in vitro using NADPH in the presence of electron carriers with highly negative reduction potentials, such as ferredoxin and its associated NADP-reductase, or artificial carriers like methyl viologen. oup.com

The proposed electron transfer pathway is as follows:

NADPH → Reductase: An NADPH-dependent reductase (e.g., ferredoxin-NADP+ reductase) accepts two electrons from NADPH. oup.commdpi.com

Reductase → Electron Carrier: The reductase transfers the electrons, one at a time, to a small electron carrier protein like ferredoxin. oup.comwikipedia.org

Electron Carrier → IYD-FMN: The reduced electron carrier docks with IYD and transfers electrons to the oxidized FMN, reducing it to the catalytically active FMNH₂ state. oup.com

Once the FMNH₂ is formed within the active site, it can initiate the deiodination of the bound 3-iodo-L-tyrosine through sequential one-electron transfers, which results in the cleavage of the carbon-iodine bond and the release of iodide and L-tyrosine. nih.gov

Detailed Catalytic Mechanism of Reductive Deiodination

Proposed One-Electron Transfer Steps from Reduced Flavin to Substrate

The catalytic mechanism of iodotyrosine deiodinase (IYD), a flavoprotein responsible for the reductive dehalogenation of iodotyrosine, involves a sophisticated electron transfer process controlled by the substrate itself. nih.gov While flavin mononucleotide (FMN) can participate in both one- and two-electron transfers, the binding of a halotyrosine substrate, such as 3-iodo-L-tyrosine, to the active site of human IYD (hIYD) templates the enzyme's geometry to favor a stepwise single-electron transfer mechanism. nih.govnih.gov

In the absence of a substrate, only the oxidized (FMN) and two-electron-reduced hydroquinone (FMNhq) forms of the flavin cofactor are detected during reductive titration. nih.gov However, the coordination of a halotyrosine ligand within the active site significantly stabilizes the one-electron-reduced semiquinone form (FMNsq). nih.gov This substrate-induced stabilization creates a large separation between the midpoint potentials of the two successive one-electron reduction steps, promoting the stepwise process. nih.gov

Current data support a mechanism involving a series of one-electron transfers from the reduced flavin (FMNhq) to a dearomatized form of the substrate. nih.gov The binding of the substrate provides multiple interactions with the isoalloxazine system of FMN, organizing the active site for effective catalysis. nih.gov This synergy between substrate selectivity and catalytic activity ensures that the powerful reductive chemistry is unleashed only when the correct substrate is in place. nih.gov The process is believed to proceed through a flavin semiquinone intermediate, which is stabilized by hydrogen bonding between its N5 position and the side chain of a specific threonine residue within the active site. nih.gov Mutation of this residue suppresses dehalogenation, underscoring its importance in the one-electron transfer pathway. nih.gov

Substrate Specificity and Affinity Studies

Iodotyrosine deiodinase exhibits a well-preserved specificity for halotyrosines over other compounds like halophenols, a characteristic observed from bacteria to humans. nih.gov The enzyme efficiently catalyzes the dehalogenation of various halotyrosines, including 3-iodo-L-tyrosine, 3,5-diiodo-L-tyrosine (DIT), 3-bromo-L-tyrosine, and 3-chloro-L-tyrosine. nih.govuniprot.org The zwitterionic nature of the substrate is crucial, as it establishes key polar contacts with both the protein and the FMN cofactor, helping to organize the active site for turnover. nih.govnih.gov

Kinetic studies with human iodotyrosine deiodinase (IYD) have quantified its affinity and catalytic efficiency for 3-iodo-L-tyrosine. At pH 7.4 and 25°C, the Michaelis constant (Km) for 3-iodo-L-tyrosine is 7.3 µM, and the catalytic rate (kcat) is 0.102 s-1. uniprot.org The enzyme shows a comparable affinity for other iodinated tyrosines, with a Km of 1.35 µM for monoiodotyrosine (MIT) and 2.67 µM for diiodotyrosine (DIT). uniprot.org The high selectivity for halotyrosines compared to the parent L-tyrosine is rationalized by hydrogen bonding between the phenolic oxygen of the substrate and both the 2'-hydroxyl group of FMN and a backbone N-H group in the enzyme. nih.gov

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Conditions |

|---|---|---|---|---|

| 3-Iodo-L-tyrosine | Human IYD | 7.3 | 0.102 | pH 7.4, 25°C |

| L-MIT | Human IYD | 1.35 | - | - |

| L-DIT | Human IYD | 2.67 | - | - |

Evolutionary Conservation and Distribution of IYD Across Diverse Phyla

Genomic data reveal the presence of the key enzyme for iodide conservation, iodotyrosine deiodinase (IYD), across a wide range of organisms, from bacteria to multicellular eukaryotes. nih.gov Phylogenetic analysis suggests a divergent evolution of deiodinases from a common prokaryotic ancestor. rsc.org The widespread presence of IYD implies a physiological role for halotyrosines and their turnover that extends far beyond the thyroid hormone system of vertebrates, making IYD a valuable marker for tracing the evolutionary development of iodinated amino acids. nih.gov

Characterization of IYD Homologs in Bacteria and Thermophilic Organisms

IYD homologs have been identified in various bacteria and archaea. rsc.org An outlier protein from the thermophilic bacterium Thermotoga neapolitana (TnIYD) has been characterized to define the minimal structural requirements for dehalogenation. nih.govresearchgate.net This thermophilic enzyme lacks certain structural motifs, such as a typical N-terminal sequence and one of the two characteristic sequence extensions found in all IYD homologs from mesophiles (organisms living in moderate temperatures). nih.gov

Despite its more compact and minimal structure, TnIYD efficiently promotes the dehalogenation of iodo-, bromo-, and chlorotyrosine, demonstrating analogous function and substrate specificity to its human counterpart. nih.gov This suggests that the core FMN-binding domain and a single sequence extension (forming an active site lid) are the minimum essentials for catalytic activity. nih.gov A few candidate deiodinases have also been identified in Archaea, such as Pyrococcus furiosus. rsc.org The characterization of these homologs from extremophiles provides insight into the fundamental structural components required for catalysis and offers a stable scaffold for future engineering of dehalogenases. nih.gov

Functional Relevance of IYD in Algae (e.g., Iodide Accumulation)

Marine algae, particularly brown algae, are known to accumulate iodine from seawater to concentrations that can be up to 105 times that of the surrounding environment. researchgate.net In these organisms, iodide is considered a crucial and ancient antioxidant. frontiersin.orgresearchgate.net It can act as an electron donor for haloperoxidases to degrade hydrogen peroxide (H2O2) or directly and non-enzymatically scavenge reactive oxygen species (ROS). frontiersin.org

Some algae are capable of producing iodotyrosine-derived compounds, including monoiodotyrosine (MIT) and diiodotyrosine (DIT). frontiersin.org The identification of deiodinase enzymes in microalgae like Tisochrysis lutea suggests a role in modulating the intracellular iodide pool for antioxidant defense. frontiersin.org Rather than being part of a hormonal signaling system as in vertebrates, the deiodinase in algae likely participates in iodide homeostasis, salvaging iodide from iodinated organic molecules to maintain the cell's capacity to cope with oxidative stress. frontiersin.org

Unraveling the Role of IYD in Lower Eukaryotes and Its Evolutionary Significance

The presence of IYD and the process of deiodinating tyrosine metabolites are ancient features observed in all chordates studied, predating the evolution of the complex thyroid systems that characterize vertebrates. nih.govbohrium.com This indicates that the original function of IYD was not for thyroid hormone regulation. researchgate.net Instead, its ancestral role was likely tied to the antioxidant properties of iodide, which has been a fundamental defense mechanism in all iodide-concentrating cells since primitive marine algae. researchgate.net

In lower eukaryotes, such as the amoeba Dictyostelium discoideum, deiodinase activity has been shown to be essential for regulating growth and development, indicating a role in cellular signaling pathways. frontiersin.org The evolution of IYD appears to be part of a broader story of how life adapted to use iodine. Initially, this may have been for antioxidant protection in the iodine-rich marine environment. Later, as vertebrates transitioned to land where iodine is scarcer, this ancestral enzyme was co-opted for a more specialized function: salvaging and recycling the essential iodide atom for the biosynthesis of thyroid hormones. researchgate.netwikipedia.org

Tyrosine Hydroxylase (TH) Inhibition by 3-Iodo-L-Tyrosine

Beyond its role as a substrate for IYD, 3-iodo-L-tyrosine can act as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576). nih.gov At concentrations higher than its normal physiological levels, 3-iodo-L-tyrosine has been shown to suppress TH activity. nih.gov

This inhibitory effect has been demonstrated in various experimental models. In planarians (Dugesia dorotocephala), exposure to 3-iodo-L-tyrosine led to a concentration-dependent inhibition of TH activity, with significant inhibition observed at 0.1 mM and 1 mM concentrations. oup.com This inhibition was coupled with a loss of eye pigmentation, suggesting a concurrent effect on tyrosinase, the key enzyme for melanin (B1238610) synthesis. oup.com

| 3-Iodo-L-tyrosine Concentration | Tyrosine Hydroxylase Inhibition (%) in Planaria |

|---|---|

| 0.1 mM | 13.4% |

| 1.0 mM | 36.2% |

Studies in mice have further explored the consequences of this inhibition. nih.gov Excess amounts of 3-iodo-L-tyrosine were found to induce Parkinson-like features. nih.gov In cultured neurons from the substantia nigra, it caused intracytoplasmic inclusions expressing α-synuclein and TH. nih.gov When administered to the enteric nervous system, it led to a loss of TH-positive cells and fibers. nih.gov Furthermore, direct infusion into the mouse brain damaged the nigrostriatal system, resulting in reduced striatal TH density, loss of TH-expressing neurons, and the emergence of motor deficits. nih.gov These findings highlight a significant biochemical interaction where 3-iodo-L-tyrosine can disrupt catecholamine synthesis by inhibiting its primary regulatory enzyme.

Molecular Basis of Reversible Enzyme Inhibition

3-Iodo-L-tyrosine is recognized as a reversible inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of catecholamines. wikipedia.orgnih.gov This inhibition forms the basis of its primary biochemical impact. The molecular mechanism of this inhibition is competitive, meaning 3-Iodo-L-tyrosine directly competes with the enzyme's natural substrate, L-tyrosine, for binding to the active site. scbt.com

As a structural analog of L-tyrosine, 3-Iodo-L-tyrosine can occupy the catalytic site of the tyrosine hydroxylase enzyme. scbt.commedicoapps.org The active site of TH contains an iron atom, which is crucial for its catalytic activity. nih.gov Substrates and inhibitors interact with this site. houptlab.org By binding to the active site, 3-Iodo-L-tyrosine prevents L-tyrosine from binding, thereby halting the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgscbt.com Because this binding is reversible, the inhibitory effect can be overcome by increasing the concentration of the substrate, L-tyrosine. medicoapps.org This competitive inhibition reduces the production of L-DOPA and, consequently, the synthesis of downstream neurotransmitters like dopamine, norepinephrine (B1679862), and epinephrine. nih.govscbt.com

| Attribute | Description |

| Target Enzyme | Tyrosine Hydroxylase (TH) |

| Inhibition Type | Reversible, Competitive scbt.com |

| Mechanism | Competes with the natural substrate, L-tyrosine, for the enzyme's active site. scbt.com |

| Molecular Interaction | Binds to the active site of tyrosine hydroxylase, preventing substrate access. scbt.com |

| Biochemical Consequence | Decreased synthesis of L-DOPA, the precursor to catecholamines. wikipedia.orgscbt.com |

Applications as a Research Tool in Model Organisms

The specific inhibitory action of 3-Iodo-L-tyrosine on the rate-limiting enzyme in catecholamine synthesis makes it a valuable tool in non-clinical research using model organisms. scbt.com It allows scientists to study the physiological and behavioral effects of reduced catecholamine levels.

Drosophila melanogaster (Fruit Fly): In studies involving Drosophila melanogaster, 3-Iodo-L-tyrosine has been used as a pathway inhibitor to investigate the role of dopamine in social behaviors. wikipedia.org When fed to flies, the compound effectively lowers dopamine levels, allowing researchers to observe the resulting changes in behaviors such as social spacing. wikipedia.org

Mus musculus (Mouse): In mice, 3-Iodo-L-tyrosine has been employed to create experimental models of Parkinsonism. Since Parkinson's disease is characterized by the loss of dopamine-producing neurons, inhibiting dopamine synthesis with 3-Iodo-L-tyrosine can induce Parkinson-like features. High concentrations of the compound have been shown to inhibit tyrosine hydroxylase activity, leading to reduced dopamine levels and subsequent motor and non-motor deficits relevant to the disease. These models are crucial for studying the pathology of the nigrostriatal system and the aggregation of proteins like α-synuclein.

| Model Organism | Research Application | Observed Effects |

| Drosophila melanogaster | Studying the role of dopamine in social behavior. wikipedia.org | Altered dopamine levels and changes in social spacing. wikipedia.org |

| Mus musculus | Inducing Parkinson-like features to study disease mechanisms. | Reduced dopamine synthesis, motor deficits, and α-synuclein aggregation. |

Impact on Neurotransmitter Precursor Biosynthesis in in vitro and non-clinical in vivo Systems

The primary impact of 3-Iodo-L-tyrosine in biochemical systems is the disruption of the catecholamine biosynthesis pathway. scbt.com This pathway begins with the amino acid L-tyrosine.

The enzyme tyrosine hydroxylase (TH) converts L-tyrosine into L-DOPA. wikipedia.org This step is the slowest, or rate-limiting, step in the entire sequence. wikipedia.org Subsequently, L-DOPA is converted to dopamine, which can then be further converted to norepinephrine and epinephrine. nih.gov

By competitively inhibiting TH, 3-Iodo-L-tyrosine directly reduces the rate of L-DOPA formation. scbt.comdrugbank.com This has a cascading effect, limiting the available precursor for the synthesis of all subsequent catecholamines. This inhibitory action has been demonstrated in various in vitro preparations using purified or recombinant TH, as well as in non-clinical in vivo systems like the mouse and fruit fly models mentioned previously. wikipedia.org The reduction in catecholamine synthesis is a direct and predictable consequence of the enzyme inhibition. scbt.com

Catecholamine Biosynthesis Pathway and the Point of Inhibition:

L-Phenylalanine → L-Tyrosine

L-Tyrosine → L-DOPA (Catalyzed by Tyrosine Hydroxylase; Inhibited by 3-Iodo-L-tyrosine )

L-DOPA → Dopamine

Dopamine → Norepinephrine

Norepinephrine → Epinephrine

Other Enzymatic Interactions and Modification Pathways

Peroxidase-Mediated Iodination of Tyrosine Residues (General Biochemical Process)

3-Iodo-L-tyrosine itself is a product of a fundamental biochemical process: the iodination of tyrosine. This reaction is primarily mediated by peroxidase enzymes, with thyroid peroxidase (TPO) being the key enzyme in vertebrates. wikipedia.orgyoutube.com The process occurs on tyrosine residues that are part of a large protein called thyroglobulin. proquest.comyoutube.com

The general steps are as follows:

Iodide Oxidation: Thyroid peroxidase utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into a more reactive form of iodine. wikipedia.orgyoutube.com

Iodination of Tyrosyl Residues: The reactive iodine is then incorporated onto the phenol (B47542) ring of specific tyrosine residues within the thyroglobulin protein. nih.govscialert.net

Formation of MIT and DIT: This iodination can occur at one position on the tyrosine ring to form monoiodotyrosine (MIT), which is 3-Iodo-L-tyrosine, or at two positions to form diiodotyrosine (DIT). youtube.comyoutube.com

This enzymatic process is crucial for the subsequent synthesis of thyroid hormones. youtube.com The incorporation of iodine is a non-specific chemical reaction, where the TPO enzyme generates the reactive iodine species, which then iodinates the tyrosine residues. wikipedia.orgyoutube.com

| Step | Enzyme | Substrates | Products |

| 1. Iodide Oxidation | Thyroid Peroxidase (TPO) | Iodide (I⁻), Hydrogen Peroxide (H₂O₂) | Reactive Iodine Species |

| 2. Iodination | Thyroid Peroxidase (TPO) | Tyrosine residues (on thyroglobulin), Reactive Iodine | Monoiodotyrosine (MIT), Diiodotyrosine (DIT) youtube.comyoutube.com |

Interconversion Pathways with Diiodotyrosine (DIT) in Non-Clinical Settings

In the context of thyroid hormone synthesis within the thyroid gland's colloid, 3-Iodo-L-tyrosine (Monoiodotyrosine or MIT) and Diiodotyrosine (DIT) are precursors that can be interconverted or coupled. proquest.comnih.gov

DIT is formed from the further iodination of MIT. wikipedia.org An already iodinated tyrosine residue (MIT) on the thyroglobulin molecule can accept a second iodine atom, also catalyzed by thyroid peroxidase, to become DIT. wikipedia.org

Furthermore, MIT and DIT residues are coupled to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4). This coupling reaction is also catalyzed by thyroid peroxidase. oup.comyoutube.com

The coupling of one molecule of MIT with one molecule of DIT forms T3. nih.govwikipedia.org

The coupling of two molecules of DIT forms T4. youtube.com

These processes occur while MIT and DIT are still part of the thyroglobulin protein backbone. nih.gov Following the release of T3 and T4 from thyroglobulin, any remaining MIT and DIT are typically deiodinated by the enzyme iodotyrosine deiodinase, which recycles the iodide for future hormone synthesis. wikipedia.org

| Process | Reactant(s) | Product | Enzyme |

| Further Iodination | Monoiodotyrosine (MIT) + Iodine | Diiodotyrosine (DIT) wikipedia.org | Thyroid Peroxidase (TPO) |

| Coupling for T3 | One MIT + One DIT | Triiodothyronine (T3) nih.govwikipedia.org | Thyroid Peroxidase (TPO) |

| Coupling for T4 | Two DIT molecules | Thyroxine (T4) youtube.com | Thyroid Peroxidase (TPO) |

| Iodide Recycling | MIT or DIT | Tyrosine + Iodide | Iodotyrosine deiodinase wikipedia.org |

Analytical Methodologies for Characterization and Quantification of 3 Iodo L Tyrosine

Advanced Chromatographic Techniques for Separation and Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation of 3-Iodo-L-tyrosine from other iodoamino acids and related compounds. Its high resolution and adaptability make it an indispensable tool in endocrinological and metabolic studies.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC methods for 3-Iodo-L-tyrosine analysis predominantly utilize reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Reversed-phase HPLC is a widely employed technique for the separation of iodoamino acids, including 3-Iodo-L-tyrosine. researchgate.netsielc.com This method typically uses a non-polar stationary phase, such as C8 or C18 (octadecylsilane), and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds, like other iodinated tyrosines, will have longer retention times, while more polar compounds will elute earlier. The use of C18 columns is common as they provide a significant range of hydrophobic separation power. phenomenex.com

A typical mobile phase for the separation of iodoamino acids consists of a mixture of an aqueous component (often containing an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution) and an organic modifier, most commonly acetonitrile (B52724). researchgate.netsielc.com The hydrophobicity of the iodoamino acids, and thus their retention on a reversed-phase column, is influenced by the degree of iodination.

| Stationary Phase | Description | Common Applications |

|---|---|---|

| C18 (Octadecylsilane) | A highly hydrophobic stationary phase providing strong retention for non-polar and moderately polar compounds. | General purpose separation of a wide range of iodoamino acids and thyroid hormones. researchgate.net |

| C8 (Octylsilane) | Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. | Separation of more hydrophobic iodoamino acids where shorter analysis times are desired. |

Both isocratic and gradient elution methods can be developed for the analysis of 3-Iodo-L-tyrosine, with the choice depending on the complexity of the sample matrix and the desired separation efficiency.

Isocratic Elution involves using a mobile phase with a constant composition throughout the analytical run. This approach is simpler, more reproducible, and often requires less sophisticated equipment. chumontreal.qc.ca For samples containing a limited number of compounds with similar polarities, an isocratic method can provide adequate separation. However, for complex mixtures, isocratic elution can lead to long analysis times and peak broadening for late-eluting compounds. youtube.com

Gradient Elution , in contrast, involves a programmed change in the mobile phase composition during the separation. phenomenex.com Typically, the concentration of the organic solvent (the stronger solvent) is increased over time. This allows for the efficient elution of compounds with a wide range of polarities in a single run. phenomenex.com A gradient elution starts with a lower concentration of the organic modifier to resolve the more polar, early-eluting compounds, and the concentration is then increased to elute the more hydrophobic, strongly retained compounds in a reasonable time with improved peak shape. phenomenex.com

For the separation of a mixture of iodoamino acids, including 3-Iodo-L-tyrosine, a gradient elution is often preferred. A common approach involves a linear gradient of acetonitrile in an acidic aqueous mobile phase. For example, a 25-minute gradient can be employed for the determination of 3-Iodo-L-tyrosine alongside other thyroid hormone precursors and hormones. researchgate.net The development of a gradient method often starts with a "scouting" gradient to determine the approximate elution times of the analytes, followed by optimization of the gradient slope and duration to achieve the desired resolution. phenomenex.com

| Parameter | Isocratic Elution | Gradient Elution |

|---|---|---|

| Mobile Phase Composition | Constant | Varies over time |

| Advantages | Simple, reproducible, less expensive equipment. chumontreal.qc.ca | Better resolution for complex mixtures, shorter analysis times for wide polarity ranges, improved peak shape for late-eluting compounds. phenomenex.com |

| Disadvantages | Long run times for complex samples, peak broadening for late-eluting compounds. youtube.com | More complex method development, requires more sophisticated equipment. phenomenex.com |

| Typical Application for 3-Iodo-L-tyrosine | Analysis of relatively pure samples or simple mixtures. | Profiling of iodoamino acids in complex biological matrices. researchgate.net |

Mass Spectrometry-Based Quantitation

The coupling of HPLC with mass spectrometry (MS) provides a powerful tool for both the identification and highly accurate quantification of 3-Iodo-L-tyrosine.

HPLC coupled with mass spectrometry (HPLC-MS) offers high selectivity and sensitivity for the detection and identification of 3-Iodo-L-tyrosine. Following separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined. The molecular weight of 3-Iodo-L-tyrosine is approximately 307.08 g/mol .

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In MS/MS, the molecular ion of 3-Iodo-L-tyrosine is selected and fragmented, producing a characteristic fragmentation pattern. The fragmentation of protonated tyrosine and its iodinated derivatives often involves the neutral losses of NH3 (ammonia) and the combined loss of H2O (water) and CO (carbon monoxide). semanticscholar.org This unique fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification of 3-Iodo-L-tyrosine even in complex mixtures.

For the most accurate and precise quantification of 3-Iodo-L-tyrosine, Isotope Dilution Tandem Mass Spectrometry (LC-IDMSMS) is the gold standard. This technique involves the addition of a known amount of a stable isotope-labeled internal standard of 3-Iodo-L-tyrosine to the sample. nih.gov The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

During LC-MS/MS analysis, the native (unlabeled) 3-Iodo-L-tyrosine and the isotope-labeled internal standard co-elute from the HPLC column but are distinguished by the mass spectrometer based on their different mass-to-charge ratios. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the concentration of 3-Iodo-L-tyrosine in the original sample can be determined with high accuracy. This method effectively corrects for any sample loss during preparation and for variations in instrument response, making it a highly reliable quantitative technique. While specific applications of LC-IDMSMS for 3-Iodo-L-tyrosine are not extensively documented in readily available literature, the principle has been successfully applied to the quantification of other modified tyrosines, such as 3-nitrotyrosine. nih.gov A similar approach using a stable isotope-labeled 3-Iodo-L-tyrosine would provide the most accurate measurement.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀INO₃ | thermofisher.com |

| Molecular Weight | 307.08 g/mol | |

| Common Fragmentation Pathways | Loss of NH₃, Loss of H₂O and CO | semanticscholar.org |

Sample Preparation and Derivatization Protocols for Enhanced Analysis

Effective sample preparation is a critical prerequisite for the reliable analysis of 3-iodo-L-tyrosine, particularly when dealing with complex biological samples where it may be present at low concentrations. The primary goals of sample preparation are to remove interfering substances from the sample matrix, concentrate the analyte, and in some cases, chemically modify it to improve its analytical properties.

Solid-phase extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of 3-iodo-L-tyrosine from various biological and food matrices. nih.gov This chromatographic technique separates components of a mixture based on their physical and chemical properties. In the context of 3-iodo-L-tyrosine analysis, SPE is effective in removing salts, proteins, and other interfering substances that can compromise the performance of subsequent analytical instruments.

A common approach involves the use of C18 cartridges, which contain a silica-based stationary phase with bonded octadecyl hydrocarbon chains, creating a nonpolar environment. nih.govresearchgate.net When a sample containing 3-iodo-L-tyrosine is passed through a preconditioned C18 cartridge, the nonpolar iodoamino acid is retained on the stationary phase, while more polar, interfering compounds pass through and are discarded. The retained 3-iodo-L-tyrosine can then be eluted using an appropriate organic solvent. This process not only purifies the sample but also allows for the concentration of the analyte, thereby enhancing detection sensitivity. For instance, a dispersive solid-phase extraction method using UiO-66-NH2 as an adsorbent has been successfully applied in metabolomics analysis to extract amino acids, including 3-iodo-L-tyrosine, from plasma samples. nih.gov The efficiency of SPE is often evaluated by calculating the recovery of the analyte, with studies reporting recoveries of 3-iodo-L-tyrosine ranging from 63.9% to 110.8% in plasma samples. nih.gov

Table 1: Application of Solid-Phase Extraction (SPE) in 3-Iodo-L-Tyrosine Analysis

| SPE Sorbent | Matrix | Purpose | Reported Recovery |

| C18 | Foodstuffs | Cleanup and pre-concentration | Not less than 85% nih.gov |

| C18 | Serum, Urine | Removal of matrix interferences | 87.1% to 107.6% (serum), 92.1% to 98.7% (urine) researchgate.net |

| UiO-66-NH2 | Plasma | Metabolomics analysis | 63.9% to 110.8% nih.gov |

Chemical derivatization is a strategy used to modify the chemical structure of 3-iodo-L-tyrosine to enhance its analytical characteristics, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). ecronicon.net Derivatization can improve volatility, thermal stability, and detectability of the analyte.

For the analysis of iodoamino acids by HPLC-MS/MS, derivatization can be performed to improve ionization efficiency and chromatographic behavior. nih.gov One such method involves reaction with a mixture of butanol and acetyl chloride. ecronicon.net This process converts the amino and carboxylic acid groups of 3-iodo-L-tyrosine into their corresponding butyl ester and N-acetyl derivatives. These derivatives are generally more volatile and may exhibit better separation on certain chromatographic columns.

Another approach involves derivatization to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Visible or fluorescence detectors. For example, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a derivatizing agent that reacts with the primary amino group of amino acids like tyrosine to form a colored product that can be measured spectrophotometrically. researchgate.net While not specific to 3-iodo-L-tyrosine, this principle can be applied to enhance the detection of amino acids in general.

In many biological systems, 3-iodo-L-tyrosine exists covalently bound within the polypeptide chains of proteins, most notably thyroglobulin. oup.com To quantify the total amount of 3-iodo-L-tyrosine, it is necessary to first liberate it from its protein-bound form through hydrolysis. This process involves the cleavage of peptide bonds.

Both chemical and enzymatic hydrolysis methods can be employed. Acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures (e.g., 110°C for 24 hours), is a common method for breaking down proteins into their constituent amino acids. chemguide.co.uk However, this harsh method can lead to the degradation of certain amino acids, including iodinated ones. taylorandfrancis.comuniumbioscience.com

Enzymatic hydrolysis offers a milder alternative that can preserve the integrity of the iodoamino acids. ecronicon.netoup.com This method utilizes proteolytic enzymes, such as pronase or a mixture of peptidases, which specifically cleave peptide bonds under controlled pH and temperature conditions. oup.comnih.gov Studies have shown that enzymatic digestion can effectively release iodoamino acids from thyroglobulin and other proteins, allowing for their subsequent analysis. oup.com The choice of enzyme and hydrolysis conditions is critical to ensure complete protein digestion without causing deiodination or other modifications of the target analyte.

Spectroscopic and Radiometric Approaches in Research

Spectroscopic and radiometric techniques are fundamental to the detection and quantification of 3-iodo-L-tyrosine in research settings. These methods exploit the molecule's interaction with electromagnetic radiation or the properties of its radioactive isotopes.

UV-Visible spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a substance. 3-Iodo-L-tyrosine, like its parent amino acid L-tyrosine, possesses a phenolic ring that absorbs UV light, making this technique suitable for its detection and quantification. iosrjournals.orgnih.gov The presence of the iodine atom on the aromatic ring influences the absorption spectrum.

The UV spectrum of L-tyrosine in aqueous solution typically shows absorption maxima around 193 nm, 224 nm, and 275 nm. iosrjournals.org The reaction of L-tyrosine with iodine can be monitored spectrophotometrically by observing changes in the absorbance spectrum, often in the range of 290 to 350 nm. scialert.netdocsdrive.com This principle can be applied to quantify 3-iodo-L-tyrosine, although specificity can be a challenge in complex mixtures. To overcome this, UV-Visible detection is often coupled with a separation technique like HPLC, which allows for the quantification of 3-iodo-L-tyrosine as it elutes from the chromatographic column. researchgate.net The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Table 2: UV-Visible Spectrophotometric Data for Tyrosine and its Reactions

| Analyte/Reaction | Wavelength Range (nm) | Observed Peaks/Changes |

| L-tyrosine | 190-400 | Absorption peaks around 193 nm, 224 nm, and 275 nm iosrjournals.org |

| Reaction of L-tyrosine with iodine | 290-350 | Decrease in iodine absorbance, indicating reaction scialert.netdocsdrive.com |

| Tyrosine derivatized with NBD-Cl | - | Orange product with absorption at 388 nm researchgate.net |

Radiolabeling of 3-iodo-L-tyrosine with radioactive isotopes of iodine, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I), is a powerful tool for tracing its biological fate and distribution in vivo and in vitro. researchgate.netmdpi.commdpi.com These techniques are highly sensitive and allow for the non-invasive imaging of processes involving 3-iodo-L-tyrosine.

The process of radioiodination typically involves the electrophilic substitution of a radioactive iodine atom onto the tyrosine molecule. mdpi.com This can be achieved through various methods, including the use of oxidizing agents like chloramine-T or enzymes such as lactoperoxidase to convert radioiodide into a more reactive electrophilic species. taylorandfrancis.com The resulting radiolabeled 3-iodo-L-tyrosine can then be administered to biological systems, and its localization and concentration can be monitored using imaging techniques like Single-Photon Emission Computed Tomography (SPECT) with ¹²³I or Positron Emission Tomography (PET) with ¹²⁴I. researchgate.net A significant challenge with radioiodinated molecules is the potential for in vivo deiodination, which can lead to the uptake of free radioiodide by the thyroid gland and an increased background signal. mdpi.com

Table 3: Common Iodine Isotopes Used for Radiolabeling

| Iodine Isotope | Half-life | Primary Emission(s) | Primary Application(s) |

| ¹²³I | 13.2 hours | Gamma | SPECT Imaging researchgate.net |

| ¹²⁴I | 4.2 days | Positron, Gamma | PET Imaging researchgate.net |

| ¹²⁵I | 59.4 days | Gamma | In vitro assays, autoradiography |

| ¹³¹I | 8.02 days | Beta, Gamma | Radiotherapy, Imaging researchgate.net |

Molecular Interactions and Biophysical Studies of 3 Iodo L Tyrosine

Investigating Ligand-Protein Interactions in Enzyme Active Sites

3-Iodo-L-tyrosine serves as a potent inhibitor for several enzymes that utilize L-tyrosine as a substrate. Its inhibitory action is primarily attributed to its structural similarity to L-tyrosine, allowing it to compete for binding at the enzyme's active site.

The most well-documented interaction of 3-Iodo-L-tyrosine is with tyrosine hydroxylase (TH) , the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. uib.nonbinno.comnih.gov 3-Iodo-L-tyrosine acts as a competitive inhibitor of TH, meaning it directly competes with the natural substrate, L-tyrosine, for binding to the active site of the enzyme. uib.no By occupying the active site, 3-Iodo-L-tyrosine prevents the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), thereby inhibiting the entire catecholamine synthesis pathway. This inhibitory effect is a cornerstone of its use in research to study the physiological roles of catecholamines. nbinno.com

While detailed crystal structures of 3-Iodo-L-tyrosine bound to the active site of tyrosine hydroxylase are not extensively available in the literature, studies on the binding of dopamine, another inhibitor, reveal key features of the active site. The regulatory domain of TH can adopt multiple conformations, and the binding of inhibitors like dopamine can lock it in a "closed" state, preventing substrate access. nih.gov It is plausible that 3-Iodo-L-tyrosine induces a similar conformational state upon binding.

In addition to tyrosine hydroxylase, 3-Iodo-L-tyrosine has also been shown to inhibit tyrosinase , another key enzyme involved in the melanin (B1238610) biosynthesis pathway. Similar to its action on TH, it likely acts as a competitive inhibitor by mimicking the structure of L-tyrosine.

The table below summarizes the enzymatic inhibition by 3-Iodo-L-tyrosine.

| Enzyme | Natural Substrate | Type of Inhibition by 3-Iodo-L-tyrosine |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | Competitive |

| Tyrosinase | L-Tyrosine | Competitive (putative) |

Conformational Dynamics of Proteins Upon 3-Iodo-L-tyrosine Binding

The binding of a ligand to a protein is often accompanied by conformational changes in the protein's structure, a phenomenon known as induced fit. While specific studies detailing the conformational dynamics of proteins upon binding to 3-Iodo-L-tyrosine are not extensively documented, general principles of enzyme-inhibitor interactions can be applied.

As a competitive inhibitor of tyrosine hydroxylase, the binding of 3-Iodo-L-tyrosine to the active site is expected to stabilize a specific conformation of the enzyme. This conformation is likely to be a "closed" or "inactive" state, which prevents the catalytic reaction from occurring. The binding of dopamine to tyrosine hydroxylase, for instance, induces a conformational change that involves the regulatory domain of the enzyme, effectively locking the active site. nih.govscispace.com It is highly probable that 3-Iodo-L-tyrosine binding elicits a similar conformational response.

Role of 3-Iodo-L-tyrosine as a Non-Natural Amino Acid Probe in Protein Structure and Function

One of the most significant applications of 3-Iodo-L-tyrosine in modern biophysical research is its use as a non-natural amino acid probe. moleculardepot.com By genetically encoding 3-Iodo-L-tyrosine, it can be site-specifically incorporated into a protein's primary sequence. This allows for the introduction of a unique chemical handle that can be used to study protein structure and function in ways that are not possible with the 20 canonical amino acids.

A primary application of this technique is in X-ray crystallography . The iodine atom in 3-Iodo-L-tyrosine is a relatively heavy atom, which provides a strong anomalous signal when the protein crystal is irradiated with X-rays of a specific wavelength. This anomalous signal is crucial for solving the "phase problem" in X-ray crystallography through a technique called Single-wavelength Anomalous Dispersion (SAD) phasing . nih.govnih.govrutgers.edu The incorporation of 3-Iodo-L-tyrosine at specific sites within a protein can, therefore, greatly facilitate the determination of its three-dimensional structure.

Furthermore, the introduction of 3-Iodo-L-tyrosine can be used to probe protein-protein interactions . The iodine atom can serve as a spectroscopic or structural marker to identify binding interfaces and characterize the interactions between different protein partners.

The following table outlines the applications of 3-Iodo-L-tyrosine as a non-natural amino acid probe.

| Application Area | Technique | Role of 3-Iodo-L-tyrosine |

| Protein Structure Determination | X-ray Crystallography | Provides a heavy atom for Single-wavelength Anomalous Dispersion (SAD) phasing |

| Protein-Protein Interaction Studies | Various biophysical techniques | Acts as a structural or spectroscopic probe to map binding interfaces |

Spectroscopic Analysis of 3-Iodo-L-tyrosine Complexes (e.g., FMN interactions)

Iodinated tyrosines exhibit distinct absorption and fluorescence properties compared to unmodified tyrosine. nih.gov These differences can be exploited to monitor the binding of 3-Iodo-L-tyrosine to a protein. For example, changes in the fluorescence emission spectrum of a protein upon binding of 3-Iodo-L-tyrosine can provide information about the binding affinity and the local environment of the binding site. The iodine atom can also act as a fluorescence quencher , and the degree of quenching can be used to deduce proximity relationships within the protein-ligand complex. mdpi.com

Circular dichroism (CD) spectroscopy is another technique that could be employed to study the conformational changes in a protein upon binding to 3-Iodo-L-tyrosine. Changes in the CD spectrum would indicate alterations in the secondary structure of the protein.

X-Ray Crystallography and Nuclear Magnetic Resonance (NMR) Studies of 3-Iodo-L-tyrosine-Containing Biomolecules

The utility of 3-Iodo-L-tyrosine in structural biology is most prominently demonstrated in the fields of X-ray crystallography and, to a lesser extent, Nuclear Magnetic Resonance (NMR) spectroscopy.

In the context of NMR spectroscopy , the use of isotopically labeled amino acids is a common practice for studying the structure and dynamics of proteins in solution. wikipedia.org While less common than isotopic labeling with 13C or 15N, the incorporation of halogenated amino acids like 3-Iodo-L-tyrosine can also provide valuable information. The large iodine atom can induce changes in the chemical shifts of nearby protons, which can be used to obtain distance restraints for structure calculations. Furthermore, the development of specific NMR techniques tailored to observe signals from or near heavy atoms could potentially expand the utility of 3-Iodo-L-tyrosine in NMR studies of biomolecules.

Theoretical and Computational Investigations of 3 Iodo L Tyrosine

Molecular Dynamics Simulations to Model Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscape of 3-iodo-L-tyrosine, both in isolation and in complex with biological macromolecules such as enzymes. By modeling the forces between atoms, MD simulations can predict the preferred shapes (conformers) of the molecule and the dynamics of its interactions with its environment.

The introduction of a bulky iodine atom at the 3-position of the tyrosine ring is expected to significantly influence its conformational preferences compared to native L-tyrosine. MD simulations can quantify these effects, providing data on dihedral angle distributions and the probability of finding the molecule in specific orientations. Such studies are crucial for understanding how 3-iodo-L-tyrosine is recognized by and binds to the active sites of enzymes. For instance, simulations can model the binding of 3-iodo-L-tyrosine to tyrosyl-tRNA synthetase, an enzyme crucial for its incorporation into proteins, revealing the key interactions that govern substrate specificity. nih.gov

The conformational behavior of tyrosine residues within proteins is known to be critical for their function, and MD simulations have been employed to study how these conformations influence the activity of proteins like tyrosine kinases. nih.govunito.it These studies have shown that the flexibility of loops containing tyrosine can be essential for switching between active and inactive states. nih.gov By extension, MD simulations of proteins containing 3-iodo-L-tyrosine can elucidate how this modification alters protein dynamics and, consequently, function.

A comparative conformational study on tyrosine and L-DOPA using density functional theory has highlighted the structural versatility arising from rotatable bonds. researchgate.net Similar theoretical investigations into 3-iodo-L-tyrosine would provide a deeper understanding of its intrinsic structural properties.

In Silico Enzyme Engineering and Computational Design of Halogenases

Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms into organic molecules. nih.gov The regioselective synthesis of compounds like 3-iodo-L-tyrosine is of significant interest, and computational methods play a vital role in the discovery and engineering of halogenases for this purpose. doaj.org

In silico approaches, such as quantum mechanics/molecular mechanics (QM/MM), are used to investigate the reaction mechanisms of these enzymes. researchgate.net These studies can elucidate the chemical steps involved in the halogenation of tyrosine, providing insights that can guide the design of novel or improved halogenases. Computational studies have explored the mechanisms of different classes of halogenases, including flavin-dependent halogenases and non-heme iron/2-oxoglutarate dependent halogenases. nih.govfrontiersin.org

Computational enzyme design aims to create new enzymes with desired functionalities. By using algorithms to search through sequence and structure space, researchers can identify mutations that are likely to enhance the activity or alter the specificity of a halogenase. For example, a halogenase that naturally chlorinates a substrate could be computationally redesigned to favor iodination. The insights gained from computational studies on the mechanisms of halogenases are crucial for these engineering efforts. nih.govresearchgate.net

Table 1: Classes of Halogenase Enzymes Amenable to Computational Study

| Halogenase Class | Cofactor/Prosthetic Group | General Mechanism | Computational Approaches |

| Flavin-dependent | FAD | Electrophilic halogenation | Not extensively studied computationally |

| Heme-dependent | Heme | Electrophilic halogenation | QM/MM, DFT |

| Vanadium-dependent | Vanadate | Electrophilic halogenation | DFT |

| Non-heme iron/2-OG dependent | Iron, 2-oxoglutarate | Radical-based halogenation | DFT |

This table is based on information from a review on computational studies of halogenases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Fundamental Biochemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. For 3-iodo-L-tyrosine, QSAR models can be developed to predict its affinity for various enzymes or its rate of transport across cell membranes.

The first step in QSAR is to calculate a set of molecular descriptors that numerically represent the chemical structure of 3-iodo-L-tyrosine. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Simple QSAR calculations for the parent molecule, L-tyrosine, have been performed to determine descriptors such as molecular volume, surface area, and hydration energy. nih.gov

Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with a known biological activity. This model can then be used to predict the activity of other, structurally similar molecules. For instance, a QSAR model could be developed to predict the inhibitory potency of a series of halogenated tyrosines on a particular enzyme. Such models can be valuable in guiding the synthesis of new compounds with improved biochemical properties.

Table 2: Potential Molecular Descriptors for QSAR Analysis of 3-Iodo-L-tyrosine

| Descriptor Class | Example Descriptors | Relevance to Biochemical Reactivity |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and chemical reactivity |

| Steric | Molecular weight, Molecular volume, Surface area | Influences binding affinity and steric hindrance |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule |

Bioinformatic Approaches for Identification of Iodoamino Acid Metabolism Genes and Proteins

Bioinformatics provides the tools to analyze vast amounts of biological data, such as genomic and proteomic datasets, to identify genes and proteins involved in specific metabolic pathways. The metabolism of iodoamino acids, including 3-iodo-L-tyrosine, can be investigated using these approaches.

By searching sequence databases for genes that are homologous to known enzymes involved in amino acid metabolism, researchers can identify candidate genes for the synthesis and degradation of 3-iodo-L-tyrosine. For example, sequence similarity searches could identify potential halogenases, deiodinases, or aminotransferases that act on iodinated substrates.

Furthermore, transcriptomic and proteomic data can provide clues about the function of these genes. If a particular gene is found to be upregulated in tissues where iodoamino acid metabolism is active, it strengthens the hypothesis that the encoded protein is involved in this pathway. Various bioinformatics databases and tools are available for protein sequence annotation and functional prediction. youtube.com Machine learning approaches are also being increasingly used to identify molecular targets and pathways from large biological datasets. nih.gov

Prediction of Electronic Properties and Reactivity Profiles

The electronic properties of a molecule are fundamental to its chemical reactivity. Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to predict these properties for 3-iodo-L-tyrosine with a high degree of accuracy.

These calculations can provide information on the distribution of electron density in the molecule, which is visualized through molecular electrostatic potential maps. nih.gov These maps highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species. The introduction of the electron-withdrawing iodine atom is expected to significantly alter the electronic landscape of the tyrosine ring, making it more susceptible to certain types of chemical reactions. The nitro group in 3-nitrotyrosine, for example, makes the phenolic hydrogen significantly more acidic. nih.gov

Other important electronic properties that can be calculated include the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). These values are crucial for understanding the redox properties of 3-iodo-L-tyrosine and its potential to participate in electron transfer reactions. A detailed computational study of L-tyrosine has provided values for its ionization energy and electron affinity, which serve as a baseline for understanding the effects of iodination. nih.gov

Table 3: Calculated Molecular Properties of L-tyrosine as a Reference

| Molecular Property | Calculated Value (in vacuo) | Method |

| Ionization Energy (vertical) | 8.44 eV | HF+MP2 |

| Electron Affinity (vertical) | -0.11 eV | HF+MP2 |

| Dipole Moment | 2.16 D | HF+MP2 |

| Chemical Hardness | 123 kcal/mol | MP2 |

Data for the amino acid form of L-tyrosine from an ab initio study. nih.gov These values would be expected to change upon the addition of an iodine atom.